![molecular formula C14H12F3OP B1609772 Diphenyl(2,2,2-trifluoroethyl)phosphine oxide CAS No. 57328-25-3](/img/structure/B1609772.png)
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide
Overview
Description
Scientific Research Applications
Photoinitiated Synthesis
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a variant of the compound , has been used as a phosphorus source in photoirradiated reactions with E – E compounds (E represents a heteroatom), producing thio- or selenophosphinates and thio- or selenoesters. This method demonstrates a novel approach to synthesizing a series of thio- and selenophosphinates through photoinduced cross-coupling reactions (Sato, Kawaguchi, Nomoto, & Ogawa, 2017).
Reaction with Boron Trifluoride Etherate
The reaction of diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide with boron trifluoride etherate produces a compound with the silicon atom being tetracoordinate. This reaction has been explored through multinuclear NMR spectroscopy, revealing insights into the absence of P=O→Si interaction in the resultant compound (Pestunovich, Doronina, Albanov, & Voronkov, 2010).
Interaction with Singlet Oxygen
Research into the reaction of arylphosphines with singlet oxygen includes studies with diphenyl phosphine oxide. These studies have focused on the intramolecular rearrangement processes and their dependence on solvents and concentrations, offering insights into the reactivity and mechanism of these compounds (Gao, Ho, Dong, Khuu, Franco, Sezer, & Selke, 2001).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of various fluorinated compounds, including the preparation of 3,3,3-trifluoropropenyl compounds from aromatic aldehydes. This synthesis demonstrates the utility of diphenyl phosphine oxide derivatives in facilitating reactions under specific conditions (Kobayashi, Eda, Tamura, & Ishibashi, 2002).
Applications in Organic Light-Emitting Diodes
Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, a related compound, has been studied for its application in organic light-emitting diodes. Its properties, such as charge transport and electron mobility, have been analyzed, contributing to the development of high-efficiency blue phosphorescent devices (Mamada, Ergun, Pérez-Bolívar, & Anzenbacher, 2011).
properties
IUPAC Name |
[phenyl(2,2,2-trifluoroethyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3OP/c15-14(16,17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJQNKLEDFLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(F)(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462410 | |
Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide | |
CAS RN |
57328-25-3 | |
Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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